molecular formula C14H13NO B072862 1-[4-(4-Aminophenyl)phenyl]ethanone CAS No. 1141-39-5

1-[4-(4-Aminophenyl)phenyl]ethanone

Cat. No. B072862
CAS RN: 1141-39-5
M. Wt: 211.26 g/mol
InChI Key: UTEHCBNZRXNAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Aminophenyl)phenyl]ethanone, commonly known as APPE, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. APPE is a ketone derivative of 4-aminodiphenylamine and is widely used in the pharmaceutical industry for the synthesis of various drugs.

Mechanism Of Action

The mechanism of action of APPE is not well understood. However, it has been proposed that APPE may exert its biological effects by interacting with cellular proteins and enzymes, thereby altering their activity. APPE has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation.

Biochemical And Physiological Effects

APPE has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. APPE has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, APPE has been shown to exhibit antimicrobial activity against various bacterial strains.

Advantages And Limitations For Lab Experiments

APPE has several advantages for use in laboratory experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. APPE is also stable under a wide range of conditions, making it suitable for use in various assays. However, APPE has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on APPE. One potential area of investigation is the development of APPE-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the investigation of APPE's potential as an anti-cancer agent. Additionally, further research is needed to elucidate the mechanism of action of APPE and its potential applications in other areas of medicinal chemistry.
In conclusion, 1-[4-(4-Aminophenyl)phenyl]ethanone is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. APPE has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. While APPE has several advantages for use in laboratory experiments, further research is needed to fully understand its mechanism of action and potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of APPE involves the reaction between 4-aminodiphenylamine and benzophenone in the presence of a catalyst such as aluminum chloride. The reaction yields APPE as a white crystalline solid that is purified through recrystallization.

Scientific Research Applications

APPE has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. APPE has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems.

properties

CAS RN

1141-39-5

Product Name

1-[4-(4-Aminophenyl)phenyl]ethanone

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

1-[4-(4-aminophenyl)phenyl]ethanone

InChI

InChI=1S/C14H13NO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,15H2,1H3

InChI Key

UTEHCBNZRXNAQM-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N

Other CAS RN

1141-39-5

synonyms

1-[4-(4-aminophenyl)phenyl]ethanone

Origin of Product

United States

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